molecular formula C13H17NO2S B1400081 tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate CAS No. 1484094-06-5

tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate

Cat. No.: B1400081
CAS No.: 1484094-06-5
M. Wt: 251.35 g/mol
InChI Key: NCVYHLNBCWKXOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of thiadiazole hybrid compounds with benzothiazine derivatives as acetylcholinesterase inhibitors were developed and evaluated for their biological activity . The AChE and BChE inhibition potentials of all compounds were evaluated by using the in vitro Ellman method .


Molecular Structure Analysis

The tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate molecule contains a total of 35 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 (thio-) carbamate(s) (aromatic), and 1 sulfide(s) .


Chemical Reactions Analysis

The biological evaluation showed that compounds 3i and 3j displayed significant inhibitory activity against AChE . Compounds 3i and 3j showed IC 50 values of 0.027 µM and 0.025 µM against AChE, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure, which includes a total of 35 bonds, 18 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aromatic), and 1 sulfide .

Scientific Research Applications

Novel Enantioselective Fluorinating Agents

Tert-butyl 2H-benzo[b][1,4]thiazine derivatives have been utilized in the synthesis of novel enantioselective fluorinating agents, contributing to the accessible optically active quaternary alpha-fluoro carbonyl compounds. These compounds show modest to high enantioselectivities and feature unique structural characteristics, as revealed by X-ray crystallographic analysis (Shibata, Liu, & Takéuchi, 2000).

Synthesis of Cyclic Sulfonamides

Tert-butyl 2H-benzo[b][1,4]thiazine derivatives have been used in synthesizing novel cyclic sulfonamides via thermal Diels-Alder reactions. This process has shown potential in the creation of histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Synthesis of Biologically Active Compounds

These derivatives have been pivotal in synthesizing potentially biologically active compounds. For instance, a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, showing promise in antibacterial and antioxidant activities, were synthesized using tert-butyl 2H-benzo[b][1,4]thiazine derivatives (Zia-ur-Rehman et al., 2009).

Synthesis of Heterocyclic Compounds

Tert-butyl 2H-benzo[b][1,4]thiazine derivatives have been crucial in the synthesis of various benzene-fused nitrogen and sulfur-containing heterocycles. This synthesis method has expanded the range of available heterocyclic compounds, with potential applications in different scientific fields (Mukherjee & Biehl, 2004).

Monoamine Oxidase Inhibition

Research on derivatives of tert-butyl 2H-benzo[b][1,4]thiazine has demonstrated their efficacy as monoamine oxidase inhibitors. These findings are crucial in the development of treatments for neurological and psychiatric disorders (Ahmad et al., 2018).

Future Directions

The antioxidant study revealed that compounds 3i and 3j exhibited greater antioxidant effects . An in vitro blood–brain barrier permeability study showed that compounds 3i and 3j are promising compounds against Alzheimer’s disease . These findings suggest potential future directions for the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound interacts with other biomolecules such as proteins and receptors, forming hydrogen bonds and π-π interactions that stabilize its binding .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances neurotransmission by preventing the breakdown of acetylcholine, thereby improving cognitive functions . In cancer cells, it has shown potential cytotoxic effects, leading to apoptosis or programmed cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This binding involves hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and other target enzymes, resulting in lasting changes in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, it can induce adverse effects such as neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain .

Properties

IUPAC Name

tert-butyl 2,3-dihydro-1,4-benzothiazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-13(2,3)16-12(15)14-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVYHLNBCWKXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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